molecular formula C19H21N3O4S B2382917 2-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034560-49-9

2-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No. B2382917
M. Wt: 387.45
InChI Key: QAXGTOGPQUGQMN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of 2-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile is not available in the retrieved data.

Scientific Research Applications

Synthesis and Spectral Analysis

  • Compounds similar to 2-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile have been synthesized and analyzed for their spectral properties. For example, a study by Khalid et al. (2016) involved the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing the potential of such compounds in research and development (Khalid et al., 2016).

Biological Activity and Medicinal Chemistry

  • Related compounds have been evaluated for biological activities. For instance, Khalid et al. (2016) also screened synthesized compounds against butyrylcholinesterase (BChE) enzyme and conducted molecular docking studies to evaluate ligand-BChE binding affinity (Khalid et al., 2016).
  • In another study, novel (4-piperidin-1-yl)-phenyl sulfonamides were prepared and evaluated for their activity on the human beta(3)-adrenergic receptor, demonstrating the potential of such compounds in the development of new drugs (Hu et al., 2001).

Chemical Reactions and Mechanisms

  • The chemical properties and reactions involving related compounds have been explored. For example, Shu et al. (2009) reported on the PhI(OAc)2 mediated selective functionalization of sp(3) C-H bonds adjacent to a nitrogen atom in piperidine derivatives, indicating the versatility of such compounds in chemical synthesis (Shu et al., 2009).

Applications in Analytical Chemistry

  • Compounds with similar structures have been used in analytical chemistry. For instance, a new sulfonate reagent structurally related to 2-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile was synthesized for analytical derivatization in gas chromatography, highlighting the utility of such compounds in analytical methodologies (Lin et al., 1999).

properties

IUPAC Name

2-[1-(2-phenoxyethylsulfonyl)piperidin-3-yl]oxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c20-14-16-8-9-21-19(13-16)26-18-7-4-10-22(15-18)27(23,24)12-11-25-17-5-2-1-3-6-17/h1-3,5-6,8-9,13,18H,4,7,10-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXGTOGPQUGQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CCOC2=CC=CC=C2)OC3=NC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

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